molecular formula C25H44BN5 B5979604 2,2-dibutyl-N,3-dicyclohexyl-3,5,7-triaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine

2,2-dibutyl-N,3-dicyclohexyl-3,5,7-triaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine

Cat. No.: B5979604
M. Wt: 425.5 g/mol
InChI Key: NLJSLAGWRZFURT-UHFFFAOYSA-N
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Description

2,2-dibutyl-N,3-dicyclohexyl-3,5,7-triaza-1-azonia-2-boranuidabicyclo[440]deca-1(10),6,8-trien-4-imine is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibutyl-N,3-dicyclohexyl-3,5,7-triaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the triazole ring, followed by the introduction of the boron and nitrogen atoms to form the bicyclic structure. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-dibutyl-N,3-dicyclohexyl-3,5,7-triaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

2,2-dibutyl-N,3-dicyclohexyl-3,5,7-triaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine has several scientific research applications, including:

    Chemistry: Used as a reagent or catalyst in various organic synthesis reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 2,2-dibutyl-N,3-dicyclohexyl-3,5,7-triaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-dibutyl-1,3-propanediol: A simpler compound with similar structural features but lacking the complex bicyclic structure.

    4-amino-3,5-dicyclohexyl-1,2,4-triazole: Shares the triazole ring but differs in the overall structure and functional groups.

Uniqueness

2,2-dibutyl-N,3-dicyclohexyl-3,5,7-triaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine is unique due to its complex bicyclic structure, which imparts specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,2-dibutyl-N,3-dicyclohexyl-3,5,7-triaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44BN5/c1-3-5-18-26(19-6-4-2)30-21-13-20-27-24(30)29-25(28-22-14-9-7-10-15-22)31(26)23-16-11-8-12-17-23/h13,20-23H,3-12,14-19H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJSLAGWRZFURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N(C(=NC2CCCCC2)NC3=NC=CC=[N+]31)C4CCCCC4)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44BN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dibutyl-N,3-dicyclohexyl-3,5,7-triaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine
Reactant of Route 2
2,2-dibutyl-N,3-dicyclohexyl-3,5,7-triaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine
Reactant of Route 3
2,2-dibutyl-N,3-dicyclohexyl-3,5,7-triaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine
Reactant of Route 4
2,2-dibutyl-N,3-dicyclohexyl-3,5,7-triaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine
Reactant of Route 5
2,2-dibutyl-N,3-dicyclohexyl-3,5,7-triaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine
Reactant of Route 6
2,2-dibutyl-N,3-dicyclohexyl-3,5,7-triaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine

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